molecular formula C15H20Br2N2O3 B11534747 N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-hydroxy-2-propylpentanehydrazide

N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-hydroxy-2-propylpentanehydrazide

Cat. No.: B11534747
M. Wt: 436.14 g/mol
InChI Key: SGJYHDJYZSWUHE-GIJQJNRQSA-N
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Description

N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-hydroxy-2-propylpentanehydrazide is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group. The compound’s structure includes two bromine atoms, a hydroxyl group, and a hydrazone linkage, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-hydroxy-2-propylpentanehydrazide typically involves the condensation reaction between 3,5-dibromo-2-hydroxybenzaldehyde and 2-hydroxy-2-propylpentanehydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-hydroxy-2-propylpentanehydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The hydrazone linkage can be reduced to form amines.

    Substitution: The bromine atoms can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-hydroxy-2-propylpentanehydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s hydrazone linkage makes it useful in the study of enzyme inhibitors and as a potential therapeutic agent.

    Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent due to its unique chemical structure.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-hydroxy-2-propylpentanehydrazide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage can form stable complexes with metal ions, which may inhibit enzyme activity. Additionally, the compound’s bromine atoms and hydroxyl groups can participate in hydrogen bonding and other interactions, affecting biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-hydroxy-2-propylpentanehydrazide is unique due to its specific combination of functional groups, including the dibromo substitution, hydroxyl group, and hydrazone linkage

Properties

Molecular Formula

C15H20Br2N2O3

Molecular Weight

436.14 g/mol

IUPAC Name

N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-hydroxy-2-propylpentanamide

InChI

InChI=1S/C15H20Br2N2O3/c1-3-5-15(22,6-4-2)14(21)19-18-9-10-7-11(16)8-12(17)13(10)20/h7-9,20,22H,3-6H2,1-2H3,(H,19,21)/b18-9+

InChI Key

SGJYHDJYZSWUHE-GIJQJNRQSA-N

Isomeric SMILES

CCCC(CCC)(C(=O)N/N=C/C1=C(C(=CC(=C1)Br)Br)O)O

Canonical SMILES

CCCC(CCC)(C(=O)NN=CC1=C(C(=CC(=C1)Br)Br)O)O

Origin of Product

United States

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